molecular formula C11H13NO2 B8437426 5-Amino-2-acetoxyindane

5-Amino-2-acetoxyindane

Cat. No.: B8437426
M. Wt: 191.23 g/mol
InChI Key: SYCDOUXQGDYZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-acetoxyindane (CAS RN: 51927-76-5) is a synthetic aminoindane derivative characterized by an acetoxy group at the 2-position and an amino group at the 5-position of the indane scaffold . Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. Structurally, it belongs to the aminoindane class, which shares conformational similarities with amphetamines due to its bicyclic aromatic framework .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(5-amino-2,3-dihydro-1H-inden-2-yl) acetate

InChI

InChI=1S/C11H13NO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6,12H2,1H3

InChI Key

SYCDOUXQGDYZFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2=C(C1)C=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Aminoindanes

Compound Substituents Key Pharmacological Effects Neurotoxicity Profile Reference
This compound 2-acetoxy, 5-amino Inferred: Potential entactogen/modulator Not studied
5-Iodo-2-aminoindane (5-IAI) 2-amino, 5-iodo MDMA-like effects (serotonin/dopamine release), non-neurotoxic Low
5,6-Methylenedioxy-2-aminoindane (MDAI) 5,6-methylenedioxy, 2-amino Serotonin-releasing agent, entactogen Moderate (limited oxidative stress)
5-Methoxy-6-methyl-2-aminoindane (MMAI) 5-methoxy, 6-methyl, 2-amino MDMA-like, reduced potency vs. MDMA Lower than MDMA
2-Aminoindane (2-AI) 2-amino Analgesic, weak monoaminergic activity Low (non-neurotoxic in animal models)

Key Research Findings

5-Iodo-2-aminoindane (5-IAI)

  • Pharmacology: Produces MDMA-like euphoria and empathy via serotonin and dopamine release but lacks neurotoxic metabolites seen in MDMA due to iodine substitution preventing oxidation to quinones .
  • Safety: Non-neurotoxic in rodent models at recreational doses, distinguishing it from para-substituted amphetamines .

MDAI

  • Applications : Studied for entactogen effects in psychotherapy contexts but associated with hyperthermia at high doses .

MMAI

  • Structure-Activity : The 5-methoxy and 6-methyl groups reduce potency compared to MDMA but enhance metabolic stability .
  • Behavioral Effects : Produces locomotor stimulation in rodents at lower efficacy than MDMA, suggesting partial receptor activation .

This compound

  • Inferences: The acetoxy group may increase lipophilicity, prolonging half-life compared to hydroxylated analogs (e.g., 2-AI).

Critical Analysis of Evidence Gaps

While this compound’s structural analogs are well-characterized, the compound itself lacks empirical pharmacological data. Key unknowns include:

  • Receptor Targets : Whether the acetoxy group enhances affinity for serotonin or dopamine transporters.
  • Metabolism: Potential hydrolysis to 5-amino-2-hydroxyindane (a known analgesic precursor) or interaction with esterases .
  • Toxicity : Absence of neurotoxicity studies limits risk assessment.

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